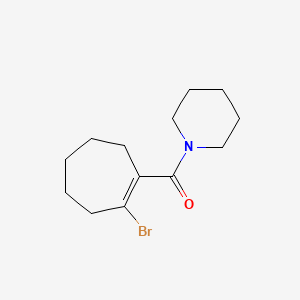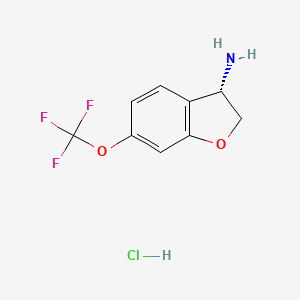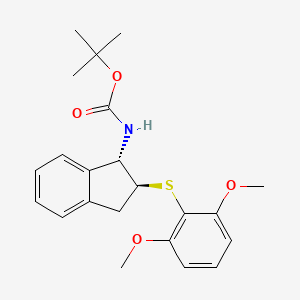![molecular formula C26H21NO3 B14006487 (1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound characterized by its unique binaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 1-pyrrolidinylcarbonyl chloride with a binaphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the formation of enantioselective catalysts.
Biology
In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with specific biomolecules.
Medicine
In medicine, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The binaphthalene structure provides a rigid framework that can enhance binding specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Pyrrolidinylcarbonyl)benzeneboronic acid pinacol ester
- 4-(1-Pyrrolidinylcarbonyl)benzoic acid
Uniqueness
Compared to similar compounds, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid stands out due to its binaphthalene structure, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C26H21NO3 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1-[2-(pyrrolidine-1-carbonyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H21NO3/c28-25(27-15-5-6-16-27)21-13-11-17-7-1-3-9-19(17)23(21)24-20-10-4-2-8-18(20)12-14-22(24)26(29)30/h1-4,7-14H,5-6,15-16H2,(H,29,30) |
Clé InChI |
XTESRESPLSQPKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
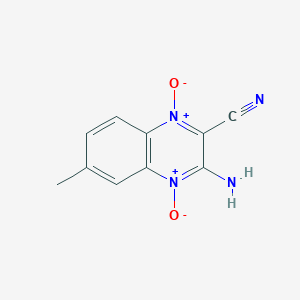

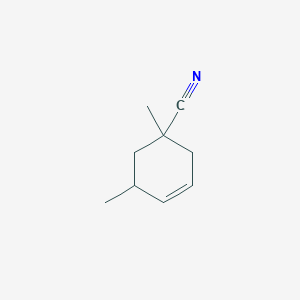

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
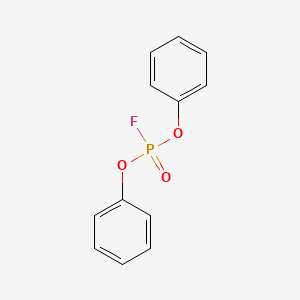
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
